(2R)-2-amino-6-borono-2-(2-piperidin-1-ylethyl)hexanoic acid;dihydrochloride
Description
(2R)-2-amino-6-borono-2-(2-piperidin-1-ylethyl)hexanoic acid; dihydrochloride (referred to as compound 9 in , and 12) is a second-generation arginase inhibitor designed to address the limitations of first-generation inhibitors. It is a boron-containing α,α-disubstituted amino acid derivative that selectively inhibits human arginases I and II (hARG I/II), enzymes responsible for converting L-arginine to urea and L-ornithine. This compound exhibits potent activity in preclinical models of myocardial ischemia-reperfusion injury (MI/RI), reducing infarct size by ~32% at 100 mg/kg (intravenous) in rats . Its stereochemistry (R-configuration) is critical, as the S-isomer (compound 15) is inactive . The dihydrochloride salt form enhances solubility and stability for therapeutic use.
Properties
Molecular Formula |
C13H29BCl2N2O4 |
|---|---|
Molecular Weight |
359.1 g/mol |
IUPAC Name |
(2R)-2-amino-6-borono-2-(2-piperidin-1-ylethyl)hexanoic acid;dihydrochloride |
InChI |
InChI=1S/C13H27BN2O4.2ClH/c15-13(12(17)18,6-2-3-8-14(19)20)7-11-16-9-4-1-5-10-16;;/h19-20H,1-11,15H2,(H,17,18);2*1H/t13-;;/m1../s1 |
InChI Key |
KWUKPQXHPSQNEE-FFXKMJQXSA-N |
Isomeric SMILES |
B(CCCC[C@@](CCN1CCCCC1)(C(=O)O)N)(O)O.Cl.Cl |
Canonical SMILES |
B(CCCCC(CCN1CCCCC1)(C(=O)O)N)(O)O.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-6-borono-2-(2-piperidin-1-ylethyl)hexanoic acid;dihydrochloride typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key bonds. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Boronic Acid Group: This step often involves the use of boron-containing reagents under controlled conditions to ensure the correct placement of the boronic acid group.
Amino Group Introduction: The amino group can be introduced through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-6-borono-2-(2-piperidin-1-ylethyl)hexanoic acid;dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other derivatives.
Reduction: The amino group can be reduced to form amines or other related compounds.
Substitution: The compound can participate in substitution reactions, particularly at the amino or boronic acid sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the amino group can produce primary or secondary amines.
Scientific Research Applications
(2R)-2-amino-6-borono-2-(2-piperidin-1-ylethyl)hexanoic acid;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (2R)-2-amino-6-borono-2-(2-piperidin-1-ylethyl)hexanoic acid;dihydrochloride involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The piperidine ring can interact with various receptors and enzymes, influencing their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Arginase Inhibitors
*IC50 values derived from recombinant hARG I inhibition assays ; †Binding energy from X-ray crystallography and molecular docking ; ‡Data from and .
Key Findings from Comparative Studies
Structural Modifications and Binding Affinity
- Compound 9 incorporates a piperidinylethyl group at the α-position, enabling additional hydrogen bonds with Asp181 and Asp183 in hARG I/II. This enhances binding affinity (ΔG = -1.65 kcal/mol) compared to ABH (ΔG = -1.5 kcal/mol) .
- The dichlorobenzyl substituent in ABHDP improves hydrophobic interactions with Val149 and His154 in Leishmania arginase (LmARG), achieving an IC50 <5 nM .
Pharmacokinetic Advancements Compound 9 exhibits a plasma half-life (t₁/₂) of 4–6 hours in rats, surpassing nor-NOHA (t₁/₂ <1 hour) due to reduced renal clearance and enhanced stability . ABHPE and ABHDP demonstrate superior tissue penetration in parasitic models, attributed to their lipophilic substituents .
Therapeutic Efficacy In MI/RI models, compound 9 reduced infarct size from 51.8% (control) to 35.2%, matching ischemic preconditioning (IPC) outcomes .
X7A’s cyclohexylethyl group caused nonspecific binding in endothelial cells, limiting its utility .
Biological Activity
(2R)-2-amino-6-borono-2-(2-piperidin-1-ylethyl)hexanoic acid; dihydrochloride, commonly referred to as compound 9, is a potent inhibitor of human arginases I and II. This compound has garnered attention for its potential therapeutic applications, particularly in the context of myocardial ischemia/reperfusion injury. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and therapeutic efficacy.
The primary mechanism through which (2R)-2-amino-6-borono-2-(2-piperidin-1-ylethyl)hexanoic acid exerts its effects is by inhibiting the enzymes arginase I and II. These enzymes play a crucial role in the urea cycle and are involved in the regulation of nitric oxide synthesis. By inhibiting these enzymes, the compound effectively increases the availability of arginine, a substrate for nitric oxide synthase, thereby enhancing nitric oxide production.
Inhibition Potency
The compound shows significant inhibitory activity with IC50 values of 223 nM for arginase I and 509 nM for arginase II, indicating its strong potential as a therapeutic agent in conditions where modulation of nitric oxide levels is beneficial .
Pharmacokinetics
Pharmacokinetic studies have demonstrated that (2R)-2-amino-6-borono-2-(2-piperidin-1-ylethyl)hexanoic acid has an oral bioavailability of approximately 28% . This moderate bioavailability suggests that while the compound can be administered orally, its absorption may be limited compared to other routes.
Myocardial Ischemia/Reperfusion Injury
In vivo studies using rat models of myocardial ischemia/reperfusion injury have shown that this compound significantly reduces infarct size. The reduction in infarct size correlates with enhanced nitric oxide production due to arginase inhibition, which facilitates improved blood flow and tissue recovery following ischemic events .
Case Studies
A notable study reported the application of (2R)-2-amino-6-borono-2-(2-piperidin-1-ylethyl)hexanoic acid in a rat model where it demonstrated a marked reduction in myocardial damage post-reperfusion. This effect was attributed to its ability to enhance endothelial function through increased nitric oxide bioavailability .
Structure-Activity Relationship (SAR)
The design and synthesis of (2R)-2-amino-6-borono-2-(2-piperidin-1-ylethyl)hexanoic acid involved extensive structure-activity relationship studies. Variations in the piperidine moiety and the boron-containing group were systematically evaluated to optimize potency and selectivity towards human arginases. The results indicated that modifications that enhance hydrophobic interactions with the enzyme active site significantly improve inhibitory potency .
Summary of Biological Activity
| Parameter | Value |
|---|---|
| Inhibitory Activity | IC50 for Arginase I: 223 nM |
| IC50 for Arginase II: 509 nM | |
| Oral Bioavailability | 28% |
| Therapeutic Application | Myocardial Ischemia/Reperfusion |
| Effect on Infarct Size | Significant reduction observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
